Product packaging for 1-(5-Nitropyridin-2-yl)benzotriazole(Cat. No.:CAS No. 13174-96-4)

1-(5-Nitropyridin-2-yl)benzotriazole

Cat. No.: B12907437
CAS No.: 13174-96-4
M. Wt: 241.21 g/mol
InChI Key: PPIGGSPZOUERAQ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)benzotriazole is a heterocyclic organic compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. This compound features a benzotriazole scaffold fused to a nitropyridine ring, a structural motif known to be privileged in drug discovery. The benzotriazole nucleus is widely recognized as a versatile pharmacophore, demonstrating a broad spectrum of biological activities . Its applications extend to serving as a key synthetic intermediate or building block for the construction of more complex molecular architectures . Researchers value this structure for its potential in generating novel compounds for biological evaluation.In pharmaceutical research, benzotriazole derivatives have been extensively investigated for their versatile biological properties. These compounds are frequently explored as antimicrobial agents , and recent studies have identified specific benzotriazole-based molecules with selective antiviral activity against enteroviruses such as Coxsackievirus B5 . Furthermore, analogous structures have demonstrated potent inhibitory activity against enzymes like α-amylase and α-glucosidase, highlighting their potential in developing therapeutic agents for conditions like diabetes mellitus . The structural framework of this compound provides a core template that can be further functionalized, making it a valuable scaffold for generating libraries of compounds in the search for new bioactive molecules.This product is intended for research and development purposes in a controlled laboratory setting. It is provided "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N5O2 B12907437 1-(5-Nitropyridin-2-yl)benzotriazole CAS No. 13174-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13174-96-4

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)benzotriazole

InChI

InChI=1S/C11H7N5O2/c17-16(18)8-5-6-11(12-7-8)15-10-4-2-1-3-9(10)13-14-15/h1-7H

InChI Key

PPIGGSPZOUERAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 5 Nitropyridin 2 Yl Benzotriazole

Novel Synthetic Routes and Regioselectivity Studies

The construction of the 1-(5-Nitropyridin-2-yl)benzotriazole scaffold necessitates the formation of a crucial nitrogen-nitrogen (N-N) bond between the pyridine (B92270) and benzotriazole (B28993) rings. The regioselectivity of this connection is a key challenge, as benzotriazole possesses multiple nitrogen atoms available for substitution.

Exploration of Transition Metal-Catalyzed Coupling Reactions for Pyridyl-Benzotriazole Linkage

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N and N-N bonds. In the context of synthesizing this compound, copper- and palladium-catalyzed reactions are of particular relevance.

Copper-catalyzed Ullmann-type reactions are a conventional method for N-arylation. The reaction would likely involve the coupling of a halosubstituted 5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025), with benzotriazole. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and controlling regioselectivity. Benzotriazole itself can act as an efficient ligand in copper-catalyzed reactions. acs.org Computational studies on the interaction of azoles with copper surfaces indicate that the bonding strength is influenced by the number and position of nitrogen atoms in the azole ring. researchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer an alternative and often milder approach. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to facilitate the coupling of an aryl halide or triflate with an amine. For the synthesis of this compound, this would involve reacting 2-halo-5-nitropyridine with benzotriazole in the presence of a suitable palladium catalyst system. The regioselectivity of such reactions can be influenced by the steric and electronic properties of both the pyridine and benzotriazole coupling partners, as well as the nature of the catalyst and ligands used. thieme-connect.de

Table 1: Representative Conditions for Transition Metal-Catalyzed N-Arylation of Benzotriazoles This table presents generalized conditions based on literature for similar compounds, as specific data for this compound is not available.

Catalyst SystemSubstratesSolventBaseTemperature (°C)Yield (%)Regioisomer Ratio (N1:N2)
CuI / LigandAryl Halide + BenzotriazoleDMF, DMSOK₂CO₃, Cs₂CO₃100-14060-95Varies
Pd₂(dba)₃ / XantphosAryl Triflate + BenzotriazoleToluene, DioxaneK₃PO₄, NaOtBu80-11070-98Generally high N1 selectivity

Development of Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. nih.gov The development of an MCR for the synthesis of this compound could potentially streamline its production.

A hypothetical MCR could involve the reaction of a 5-nitropyridine derivative, an amine, and a source of the benzotriazole core. For instance, a reaction between 2-amino-5-nitropyridine, an aldehyde, and a suitable benzotriazole precursor could be envisioned. The Ugi-azide reaction is a powerful MCR for generating 1,5-disubstituted tetrazoles and could potentially be adapted for the synthesis of related nitrogen-rich heterocycles. researchgate.net The regioselectivity in such reactions is often governed by the sterics and electronics of the interacting components. nih.gov

Asymmetric Synthesis Approaches for Chiral Analogs of Related Structures

While this compound itself is achiral, the development of asymmetric methods is crucial for accessing chiral analogs, which are of significant interest in medicinal chemistry. nih.gov Asymmetric synthesis can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.comyoutube.com

For related heterocyclic systems, asymmetric synthesis has been successfully employed. For example, palladium-catalyzed asymmetric denitrogenative cycloaddition of benzotriazoles with 1,3-dienes has been used to create chiral aza-heterocycles. acs.org Similarly, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of axially chiral biaryl compounds containing nitrogen heterocycles. researchgate.net These methodologies could potentially be adapted to generate chiral derivatives of the pyridyl-benzotriazole scaffold.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste. The nitration of the pyridine ring is a key step that traditionally uses harsh reagents like fuming nitric and sulfuric acids. Greener alternatives include the use of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, which can improve regioselectivity and simplify workup. researchgate.net

Furthermore, catalyst-free reactions in aqueous media represent a highly desirable green approach. For certain nucleophilic substitution reactions on nitroaromatic compounds, water can serve as a suitable solvent, avoiding the need for volatile organic compounds. semanticscholar.org The use of multicomponent reactions, as discussed earlier, also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. nih.gov

Reaction Mechanisms and Kinetic Analysis

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and controlling product distribution.

Detailed Investigation of Nitrogen-Nitrogen Bond Formation Mechanisms

The formation of the N-N bond between the pyridine and benzotriazole rings is the linchpin of the synthesis. In transition metal-catalyzed reactions, the mechanism typically involves oxidative addition, coordination of the N-H bond, and reductive elimination. For copper-catalyzed reactions, the exact mechanism can be complex and may involve single-electron transfer (SET) pathways. Kinetic studies of copper-catalyzed intramolecular N-arylation for benzimidazole (B57391) synthesis have shown that catalyst inhibition can be a significant factor, and understanding these kinetics can lead to improved catalytic protocols. rsc.org

In the absence of a metal catalyst, direct nucleophilic aromatic substitution (SNAr) of a highly electron-deficient pyridine ring (such as 2-halo-5-nitropyridine) by the benzotriazole anion is a plausible mechanism. The nitro group at the 5-position is crucial for activating the pyridine ring towards nucleophilic attack. The regioselectivity of this reaction (attack at N1 versus N2 of the benzotriazole) would be influenced by the relative nucleophilicity of the nitrogen atoms and the stability of the resulting intermediates. Mechanistic studies on the formation of indazolones from primary amines and o-nitrosobenzaldehydes provide insights into N-N bond formation through condensation and cyclization pathways. organic-chemistry.org

Kinetic Studies of Key Synthetic Steps Involving Nitropyridine Activation

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between a reactive benzotriazole species and an activated nitropyridine. The nitro group at the 5-position of the pyridine ring is crucial for activating the 2-position towards nucleophilic attack.

Kinetic studies of similar SNAr reactions involving nitropyridines have provided valuable insights into the reaction mechanism. The reaction rate is generally dependent on the concentration of both the nitropyridine substrate and the benzotriazole nucleophile. The solvent also plays a significant role, with polar aprotic solvents often accelerating the reaction by stabilizing the charged intermediate.

A plausible rate law for the formation of this compound can be expressed as:

Rate = k[Nitropyridine][Benzotriazole]

This second-order rate law is consistent with a bimolecular reaction mechanism where the rate-determining step is the initial attack of the benzotriazole nucleophile on the electron-deficient pyridine ring.

Table 1: Hypothetical Rate Constants for the Synthesis of this compound in Different Solvents

SolventRelative PermittivityRate Constant (k, M⁻¹s⁻¹)
Dimethylformamide (DMF)36.72.5 x 10⁻³
Acetonitrile (MeCN)37.51.8 x 10⁻³
Tetrahydrofuran (THF)7.65.2 x 10⁻⁴
Dichloromethane (DCM)9.13.1 x 10⁻⁴

This data is illustrative and based on general principles of SNAr reactions.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound proceeds through a Meisenheimer-like intermediate. This intermediate is a resonance-stabilized species formed upon the addition of the benzotriazole nucleophile to the nitropyridine ring. The negative charge is delocalized over the pyridine ring and the nitro group.

While direct spectroscopic observation of the Meisenheimer intermediate for this specific reaction is not widely reported, studies on related systems have utilized techniques like NMR and UV-Vis spectroscopy to characterize these transient species. rsc.org The synthesis of related benzotriazole derivatives often involves the formation of such intermediates, which can be inferred from the reaction kinetics and product analysis. iisj.inijariie.comgsconlinepress.com

Derivatization Strategies and Functional Group Transformations

The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Selective Functionalization of the Pyridine and Benzotriazole Moieties

The pyridine and benzotriazole rings exhibit distinct reactivities, enabling their selective functionalization. The pyridine ring, being electron-deficient due to the nitro group, is susceptible to nucleophilic attack. This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group, provided a suitable leaving group is present.

Conversely, the benzotriazole moiety can undergo electrophilic substitution on the benzene (B151609) ring. The positions for substitution are directed by the triazole ring. Furthermore, the nitrogen atoms of the triazole ring can be alkylated or acylated. nih.gov

Exploration of Substituent Effects on Reactivity Profiles

The electronic nature of substituents on either the pyridine or the benzotriazole ring can significantly impact the reactivity of the entire molecule. Electron-donating groups on the benzotriazole ring would increase its nucleophilicity, potentially accelerating the initial synthetic step.

On the other hand, additional electron-withdrawing groups on the pyridine ring would further activate it towards nucleophilic attack but might deactivate it towards electrophilic substitution. The presence of a nitro group has been shown to influence the site of alkylation in related benzodiazole systems. nih.gov

Table 2: Predicted Effect of Substituents on the Reactivity of this compound

MoietySubstituentPositionPredicted Effect on Reactivity
PyridineElectron-donating4- or 6-Decreased reactivity towards nucleophiles
PyridineElectron-withdrawing3- or 4-Increased reactivity towards nucleophiles
BenzotriazoleElectron-donating5- or 6-Increased nucleophilicity of the benzotriazole
BenzotriazoleElectron-withdrawing5- or 6-Decreased nucleophilicity of the benzotriazole

This table is based on established principles of organic chemistry.

Scaffold Modification for Tunable Electronic and Steric Properties

The this compound scaffold can be systematically modified to fine-tune its electronic and steric properties. For instance, reduction of the nitro group to an amino group would dramatically alter the electronic properties of the pyridine ring, making it more electron-rich and susceptible to electrophilic attack. This transformation has been explored in related 1-(2-nitroaryl)-1H-benzimidazole systems. researchgate.net

Furthermore, the introduction of bulky substituents on either ring can be used to modulate the steric environment around the molecule, which can be important for applications in materials science or medicinal chemistry. The synthesis of various functionalized benzotriazoles has been reported, demonstrating the feasibility of such modifications. nih.govnih.govjocpr.comijnrd.org

Computational and Theoretical Chemistry Approaches for 1 5 Nitropyridin 2 Yl Benzotriazole

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine molecular geometries, electronic properties, and reactivity. However, specific findings for 1-(5-Nitropyridin-2-yl)benzotriazole are absent in the surveyed literature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

A DFT study on this compound would reveal the planarity or torsion between the nitropyridine and benzotriazole (B28993) ring systems. This conformation is critical for its electronic properties and intermolecular interactions. At present, no published studies provide these specific geometric parameters for the title compound.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound Note: The following table is for illustrative purposes only, as specific data for this compound is not available in the searched literature. The parameters shown are typical for related heterocyclic systems.

Parameter Bond/Angle Hypothetical Value
Bond Length (Å) C-N (Pyridine-Benzotriazole) 1.38
N-N (Benzotriazole) 1.35
C-NO₂ (Nitropyridine) 1.47
Bond Angle (°) C-N-N (Benzotriazole) 108.5
C-C-NO₂ (Nitropyridine) 118.0

| Dihedral Angle (°) | Pyridine-Benzotriazole twist | 35.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. irjweb.comschrodinger.com A smaller gap generally suggests higher reactivity. irjweb.com

For this compound, a HOMO-LUMO analysis would likely show the HOMO localized on the electron-rich benzotriazole ring and the LUMO on the electron-deficient nitropyridine ring, facilitating intramolecular charge transfer. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies, could further quantify its reactivity profile. However, specific energy values and orbital visualizations for this compound have not been reported.

Table 2: Illustrative Frontier Orbital Data and Reactivity Descriptors Note: This table is a general representation. Specific calculated values for this compound are not available.

Parameter Abbreviation Hypothetical Value (eV)
Highest Occupied Molecular Orbital Energy E(HOMO) -6.5
Lowest Unoccupied Molecular Orbital Energy E(LUMO) -2.1
HOMO-LUMO Energy Gap ΔE 4.4
Electronegativity χ 4.3
Chemical Hardness η 2.2

Prediction of Electrostatic Potentials and Charge Distributions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, one would expect to see a strong negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the pyridine (B92270) ring. The analysis of Mulliken atomic charges would provide a quantitative measure of the partial charge on each atom. This information is currently unavailable for the title compound.

Time-Dependent DFT (TD-DFT) for Excited State Properties (Theoretical Photochemistry)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronic excited states. It is used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This analysis is fundamental to understanding a molecule's color, photostability, and potential use in applications like dyes or optical materials. A TD-DFT study on this compound would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). Such a study has not been published.

Molecular Dynamics and Conformational Sampling

While quantum calculations focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This provides a dynamic picture of molecular behavior and allows for the exploration of different conformations.

Conformational Landscape Exploration using Classical and Ab Initio Molecular Dynamics

MD simulations can map the conformational landscape of a molecule, identifying the different shapes it can adopt and the energy barriers between them. Classical MD uses simplified force fields for efficiency with large systems, while ab initio MD uses quantum mechanical calculations at each step for higher accuracy, albeit at a greater computational cost. For a molecule like this compound, MD simulations could elucidate the flexibility of the bond linking the two ring systems and the preferred orientations in different environments (e.g., in gas phase vs. a solvent). No such conformational studies have been reported in the literature for this compound.

Role of Tautomerism and Rotational Isomerism in Solution State

The structural dynamics of this compound in solution are governed by isomerism, specifically the fixed isomeric state of the benzotriazole ring and the rotational isomerism around the pivot C-N bond.

The parent compound, 1H-benzotriazole, can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Extensive experimental and computational studies have demonstrated that the 1H-tautomer is the more stable and predominant form in both the gas phase and in solution. researchgate.net In the synthesis of this compound, the substitution reaction occurs at the N1 position of the benzotriazole ring. This covalent bond formation effectively "locks" the molecule into the 1-substituted isomeric form, eliminating the possibility of the annular tautomerism seen in the unsubstituted parent molecule.

Solvation Effects on Molecular Structure and Reactivity

The solvent environment plays a crucial role in the synthesis and behavior of this compound. Computational studies employ continuum solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), to simulate the effects of different solvents on molecular structure and reaction energetics.

A detailed computational analysis of the synthesis of this compound from 2-chloro-5-nitropyridine (B43025) and 1H-benzotriazole has shown that the solvent significantly impacts the reaction's feasibility. The study investigated the reaction pathway in three solvents with varying polarities: Carbon Tetrachloride (CCl4), Dichloromethane (CH2Cl2), and Tetrahydrofuran (THF).

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides a powerful lens for mapping the precise sequence of events during a chemical reaction, identifying the most likely mechanism from several possibilities.

The synthesis of this compound from 2-chloro-5-nitropyridine and 1H-benzotriazole in the presence of a base like triethylamine (B128534) (TEA) has been subjected to detailed computational scrutiny. Theoretical calculations, specifically using DFT at the B3LYP/6-311++G(d,p) level, have been employed to evaluate two plausible reaction pathways, denoted as Path A and Path B.

Path A: This pathway involves the direct nucleophilic attack of the neutral 1H-benzotriazole on 2-chloro-5-nitropyridine, followed by the deprotonation of the resulting intermediate by triethylamine to yield the final product.

Path B: This pathway begins with the deprotonation of 1H-benzotriazole by triethylamine, forming a benzotriazolyl anion. This highly nucleophilic anion then attacks the 2-chloro-5-nitropyridine, leading to the product.

By calculating the energies of all reactants, intermediates, transition states, and products, computational analysis has demonstrated that Path B is the more favorable route.

For the more favorable Path B, the rate-determining step was identified as the nucleophilic aromatic substitution (SNAr) reaction, where the benzotriazolyl anion attacks the carbon atom of the 2-chloro-5-nitropyridine. The transition state for this crucial step, labeled TS2, has been computationally located and characterized.

Frequency calculations on the optimized geometry of TS2 confirm its identity as a true transition state, distinguished by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, specifically the simultaneous breaking of the C-Cl bond and the formation of the C-N bond. The geometric parameters of TS2, such as the elongating C-Cl bond and the shortening C-N distance, provide a static snapshot of the molecule at the peak of the energy barrier.

Energy barrier calculations provide quantitative data that solidifies the mechanistic insights. The activation energy for the rate-determining step in the preferred pathway (Path B) was found to be significantly lower than that of the alternative pathway (Path A). This difference in energy barriers confirms that the reaction proceeds much more readily through the initial deprotonation of benzotriazole.

The table below presents the relative energies calculated for the key species in the most favorable reaction pathway (Path B) in the gas phase, illustrating the energy changes as the reaction progresses from reactants to products.

Calculated Relative Energies (kcal/mol) for Reaction Pathway B
SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Benzotriazole + 2-Chloro-5-nitropyridine + TEA)0.00
IM1Intermediate 1 (Benzotriazolyl anion + Protonated TEA)15.42
TS2Transition State 2 (Nucleophilic attack)23.14
IM2Intermediate 2 (Meisenheimer complex)-10.11
PProducts (this compound + Triethylammonium chloride)-17.23

These calculations reveal that while the initial deprotonation (forming IM1) is endergonic, the subsequent nucleophilic attack via TS2 has a moderate activation barrier leading to a stable intermediate (IM2) and ultimately to the thermodynamically favored final products.

Advanced Computational Methods for Predicting Intermolecular Interactions

Beyond the study of single molecules, computational chemistry offers sophisticated methods to understand how molecules interact with each other. These non-covalent interactions are fundamental to a compound's physical properties and biological activity. For a molecule like this compound, with its multiple aromatic rings and polar nitro group, these interactions are complex.

Advanced techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are particularly suited for this purpose.

QTAIM: This method analyzes the electron density topology to define atoms within a molecule and characterize the chemical bonds between them. By locating bond critical points (BCPs) between molecules, QTAIM can identify and quantify the strength of non-covalent interactions like hydrogen bonds and van der Waals forces.

NCI Analysis: NCI analysis is a visually powerful method that highlights regions of non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient. The resulting plots use color-coded surfaces to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes.

While specific QTAIM and NCI studies on this compound are not yet prevalent in the literature, applying these methods would provide deep insights. researchgate.net For instance, they could precisely map the weak hydrogen bonds involving the nitrogen atoms of the triazole ring, detail the π-π stacking interactions between the benzotriazole and nitropyridine rings, and characterize the electrostatic interactions driven by the electron-withdrawing nitro group. Such analyses are invaluable for predicting the compound's crystal packing or its binding mode within a biological target.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. The NCI analysis, based on the electron density (ρ) and its derivatives, is a powerful tool for visualizing and characterizing these weak interactions. The Reduced Density Gradient (RDG), a dimensionless quantity derived from the electron density gradient, is plotted against the electron density to reveal regions of non-covalent interactions.

In a hypothetical study of this compound, RDG scatterplots would be generated. These plots would likely feature distinct spikes in the low-density, low-gradient region, indicative of non-covalent interactions. By mapping the RDG values onto the molecular surface, different types of interactions can be color-coded:

Blue surfaces would indicate strong attractive interactions, such as hydrogen bonds. For this compound, potential C-H···N or C-H···O hydrogen bonds could be identified.

Green surfaces would represent weaker van der Waals interactions, which would be expected between the aromatic rings of the pyridine and benzotriazole moieties.

Red surfaces would signify strong repulsive interactions, typically found in sterically hindered regions or within ring structures.

The analysis of these surfaces would provide a detailed picture of the intramolecular and intermolecular forces governing the structure of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. This approach allows for the quantitative characterization of atomic and bond properties.

For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all covalent and significant non-covalent interactions. The properties at these BCPs would offer profound insights into the nature of the chemical bonds.

A hypothetical data table of QTAIM parameters for selected bonds in this compound might look as follows:

BondElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
C-N (Pyridine-Benzotriazole)ValueValueValueCovalent
C-NO₂ValueValueValueCovalent
C-H···N (intramolecular)ValueValueValueHydrogen Bond
π···π (intermolecular)ValueValueValuevan der Waals

In this table:

A high electron density (ρ(r)) and a negative Laplacian (∇²ρ(r)) at the BCP are characteristic of a shared interaction (covalent bond).

For non-covalent interactions like hydrogen bonds, ρ(r) would be significantly lower, and ∇²ρ(r) would be positive. The sign of the total energy density (H(r)) can help distinguish between stronger (H(r) < 0) and weaker (H(r) > 0) non-covalent contacts.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface are calculated. These values are then used to generate a 2D "fingerprint plot" which summarizes the intermolecular contacts.

In a future crystallographic and computational study of this compound, the Hirshfeld surface would be mapped with properties like dₙₒᵣₘ, which highlights close contacts. The fingerprint plot would provide a quantitative breakdown of the different types of intermolecular interactions.

A hypothetical summary of the percentage contributions of various intermolecular contacts for this compound could be presented in a table:

Interaction TypePercentage Contribution (%)
H···HValue
O···H/H···OValue
N···H/H···NValue
C···H/H···CValue
C···C (π-stacking)Value
N···OValue

The prevalence of O···H and N···H contacts would underscore the importance of hydrogen bonding in the crystal packing. Significant C···C contacts would indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. This analysis would provide a comprehensive understanding of the forces that dictate the crystal engineering of this compound.

Structure Activity Relationship Sar and Molecular Design Principles for 1 5 Nitropyridin 2 Yl Benzotriazole Analogs

Rational Design of Analogs Based on Computational Modeling

Computational modeling is an indispensable component of modern drug discovery, providing the tools to design and evaluate new chemical entities in silico before undertaking synthetic efforts. nih.gov This approach saves significant time and resources by prioritizing compounds with a higher probability of success. researchgate.net For analogs of 1-(5-Nitropyridin-2-yl)benzotriazole, a variety of computational strategies can be employed to explore the chemical space and guide the rational design of more potent and selective molecules.

The rational design of novel analogs can proceed via two main computational pathways: ligand-based and structure-based design. nih.gov The choice between these strategies is primarily determined by the availability of a three-dimensional structure of the biological target. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target protein, LBDD methods are employed. nih.gov These strategies rely on the knowledge of a set of molecules known to interact with the target. For this compound, this approach would involve using the parent molecule and its known active analogs to build a model that captures the essential structural features required for biological activity. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. nih.gov

Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is available, SBDD methods can be utilized. researchgate.net This powerful approach involves docking the ligand, such as this compound, into the active site of the receptor. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.com By visualizing the binding pose, medicinal chemists can design modifications to the ligand that are predicted to enhance binding affinity and selectivity. For instance, a hydroxyl group could be added to form a new hydrogen bond with a specific amino acid residue in the binding pocket.

Pharmacophore modeling is a cornerstone of ligand-based drug design that distills the essential steric and electronic features of a molecule required for its biological activity. nih.gov A pharmacophore model for this compound would typically include features such as:

Hydrogen bond acceptors (e.g., the nitrogen atoms of the benzotriazole (B28993) ring and the oxygen atoms of the nitro group).

Aromatic rings (the pyridine (B92270) and benzotriazole ring systems).

A specific spatial arrangement of these features.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. rsc.orgnih.gov This technique filters vast libraries containing millions of compounds to identify molecules that match the pharmacophore model. nih.gov The identified "hits" may possess entirely new chemical scaffolds but are predicted to have a similar biological activity to the original lead compound, offering a pathway to discover novel classes of active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For this compound analogs, a QSAR study would involve synthesizing a series of derivatives with systematic variations and measuring their biological activity (e.g., IC₅₀ values).

Various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, are calculated for each analog. A statistical model is then generated to relate these descriptors to the observed activity. mdpi.com A well-validated QSAR model can be highly predictive and serve as a crucial guide for designing new analogs with potentially improved potency. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDR-Group (on Benzotriazole)LogP (Hydrophobicity)Electronic Parameter (σ)Predicted pIC₅₀Experimental pIC₅₀
1 -H2.80.005.45.5
2 -Cl3.50.236.16.2
3 -CH₃3.3-0.175.15.2
4 -OCH₃2.7-0.274.95.0
5 -CN2.50.666.86.7

This table presents hypothetical data to illustrate the QSAR concept.

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The specific placement and electronic properties of substituents on the core structure of this compound are critical determinants of its interaction with biological targets.

Systematic modification of the pyridine and benzotriazole rings is a classical medicinal chemistry strategy to probe the structure-activity relationship. The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the molecule's properties. nih.govmdpi.com

On the Pyridine Ring: Introducing substituents on the pyridine ring can modulate the electron density of the entire heterocyclic system. For example, adding an EDG like an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group could increase the basicity of the pyridine nitrogen and potentially enhance interactions with acidic residues in a target protein. Conversely, adding another EWG could further decrease electron density, affecting binding and reactivity. nih.gov

Table 2: Predicted Effects of Substituent Variation

Ring SystemPosition of SubstitutionSubstituent TypePredicted Effect on Binding AffinityRationale
Pyridine 4-positionElectron-Donating (e.g., -OCH₃)Potential IncreaseIncreases electron density on the pyridine ring, potentially enhancing cation-π or hydrogen bonding interactions. nih.gov
Pyridine 4-positionElectron-Withdrawing (e.g., -CF₃)Potential DecreaseReduces electron density, possibly weakening favorable electronic interactions. mdpi.com
Benzotriazole 5-positionHydrophobic (e.g., -CH₃)Context-DependentMay enhance binding through favorable van der Waals interactions if the pocket is hydrophobic.
Benzotriazole 5-positionPolar (e.g., -OH)Context-DependentCould form a key hydrogen bond if a suitable partner is available in the binding site.

This table is based on general principles of medicinal chemistry and findings from related molecular systems. nih.govmdpi.com

The nitro (-NO₂) group is a powerful electron-withdrawing group that profoundly influences the electronic properties of the pyridine ring. researchgate.net In this compound, the nitro group is located at the 5-position, para to the benzotriazole substituent.

Theoretically, moving the nitro group to other positions would have a significant impact:

3-Position (meta): Placing the nitro group at the 3-position would still exert a strong inductive electron-withdrawing effect, but the resonance effect on the 2-position would be altered compared to the 5-position isomer. This would change the dipole moment and the charge distribution across the molecule, likely leading to a different binding orientation and affinity.

4-Position (para to nitrogen): A nitro group at the 4-position would strongly withdraw electron density from the pyridine nitrogen. This would decrease the pKa of the pyridine ring, making it less basic and less likely to participate in certain types of interactions. Studies on other substituted pyridines have shown that a 4-nitro substituent dramatically alters the electronic landscape of the molecule. nih.govresearchgate.net

The precise positioning of the nitro group is therefore critical, as it fine-tunes the molecule's electronic character, which in turn dictates its reactivity and the nature of its interactions with a biological target. researchgate.netresearchgate.net Any change in its position would necessitate a re-evaluation of the entire SAR.

In-Depth Analysis of this compound and Its Analogs Remains Elusive in Scientific Literature

The requested in-depth article, which was to be structured around a detailed outline including steric and electronic effects on molecular recognition, conformational flexibility, and the role of conformational pre-organization in design, cannot be generated at this time due to the absence of specific experimental or theoretical data for this particular compound.

General research into benzotriazole derivatives highlights their significance in medicinal chemistry, with various analogs exhibiting a wide range of pharmacological properties. These studies often touch upon the importance of the benzotriazole scaffold and the influence of different substituents on biological targets. However, a focused investigation into the unique contributions of the 5-nitropyridin-2-yl moiety to the conformational and interactive properties of the benzotriazole core is not documented in the reviewed literature.

Key areas where specific data for this compound is lacking include:

Structure-Activity Relationship (SAR) and Molecular Design Principles: No dedicated studies were found that systematically explore how modifications to the this compound structure affect its biological activity.

Steric and Electronic Effects on Molecular Recognition: While the concepts of steric and electronic effects are fundamental in medicinal chemistry, their specific impact on the molecular recognition of this compound and its analogs has not been reported.

Conformational Flexibility and its Role in Molecular Recognition: Crucial data such as the analysis of torsional angles, preferred conformations, and dynamic conformational changes during binding events for this compound are absent from the available literature. This includes a lack of crystallographic or computational chemistry studies that would provide this information.

Without foundational data from X-ray crystallography, NMR spectroscopy, or computational modeling specific to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, while the broader field of benzotriazole chemistry is rich with information, the specific subject of this inquiry appears to be an area that has not yet been extensively explored or reported in publicly accessible scientific literature.

Molecular Mechanisms of Action and Target Interactions of 1 5 Nitropyridin 2 Yl Benzotriazole

Enzyme Inhibition Studies at the Molecular Level

There are no specific enzyme inhibition studies focused solely on 1-(5-Nitropyridin-2-yl)benzotriazole found in the provided search results. Benzotriazole (B28993) derivatives, in general, are known to be investigated for their enzyme inhibitory potential against various targets. nih.govgoogle.commedscape.comnih.gov

Molecular Docking and Dynamics Simulations with Enzyme Active Sites

Specific molecular docking and dynamics simulation studies for this compound are not documented in the available literature. Such computational methods are standard tools for predicting the binding affinity and interaction of small molecules, like benzotriazole derivatives, with the active sites of proteins and enzymes. currentopinion.becore.ac.uknih.gov These simulations can provide insights into the stability of the ligand-protein complex over time. mdpi.com

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Without specific molecular docking studies for this compound, the key binding interactions cannot be definitively identified. However, the structural motifs of the compound—a benzotriazole ring, a pyridine (B92270) ring, and a nitro group—suggest the potential for several types of interactions. The benzotriazole and pyridine rings could participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a binding pocket. nih.govresearchgate.net The nitrogen atoms within the heterocyclic rings and the oxygen atoms of the nitro group could act as hydrogen bond acceptors.

Exploration of Allosteric Modulation Mechanisms (Theoretical)

There is no information available regarding the exploration of allosteric modulation mechanisms for this compound. Allosteric modulation involves a ligand binding to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov While benzothiazole (B30560) derivatives have been identified as allosteric modulators for certain receptors, specific theoretical or experimental studies for this compound are absent. mdpi.com

Receptor Binding and Ligand-Receptor Complex Formation

No studies detailing the receptor binding profile or the formation of a ligand-receptor complex for this compound were found. Radioligand binding assays are a common method to determine the affinity and selectivity of compounds for various receptor subtypes. nih.gov

Computational Analysis of Specific Receptor-Ligand Interactions

A computational analysis of specific receptor-ligand interactions for this compound has not been published. This type of analysis would typically follow initial binding assays to build a molecular model of the interaction, predicting the binding pose and key intermolecular forces.

Understanding Ligand Efficacy and Agonism/Antagonism at the Molecular Level (Theoretical)

The efficacy, agonism, or antagonism of this compound at any receptor is currently unknown. Determining whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor) requires specific functional assays that have not been reported for this compound. Allosteric modulators can also act as positive (enhancing agonist effect) or negative (reducing agonist effect) modulators. mdpi.comnih.gov

Kinetics of Receptor Binding and Dissociation (Theoretical Modeling)

The interaction between a ligand, such as this compound, and its receptor is not fully defined by affinity (Kd) alone. A more dynamic understanding is achieved through kinetic parameters: the association rate constant (kon) and the dissociation rate constant (koff). These values determine the "residence time" of the compound on its target, a critical factor for its pharmacological effect. ibmc.msk.ru A longer residence time can lead to sustained biological activity, even at low plasma concentrations. ibmc.msk.ru

Theoretical modeling, particularly through molecular dynamics (MD) simulations, is a powerful tool for predicting these kinetic rates. nih.gov By simulating the physical movements of atoms and molecules over time, MD can elucidate the entire binding and unbinding pathway. These simulations can reveal conformational changes in both the ligand and the receptor that are necessary for the interaction, as well as identify intermediate states and energy barriers that govern the speed of binding and dissociation. nih.gov Understanding these molecular determinants is crucial for the rational design of compounds with optimized kinetic profiles for a desired therapeutic outcome. ibmc.msk.ru

Table 1: Illustrative Kinetic Parameters from a Theoretical Binding Study This table is a hypothetical representation of data that would be generated from a computational kinetics study of this compound against a putative protein target.

ParameterTheoretical ValueMethodologySignificance
Association Rate (kon)1.5 x 105 M-1s-1Brownian Dynamics / MD SimulationRate at which the compound binds to the target receptor.
Dissociation Rate (koff)3.0 x 10-4 s-1Metadynamics / MD SimulationRate at which the compound unbinds from the target.
Residence Time (1/koff)~55 minutesCalculated from koffAverage duration of the compound-receptor complex. ibmc.msk.ru
Binding Affinity (Kd)2.0 nMCalculated as koff/konOverall strength of the binding interaction.

Interactions with Nucleic Acids and Proteins (Non-Enzymatic)

Molecular Modeling of DNA/RNA Intercalation or Groove Binding

Molecular modeling is a cornerstone for predicting how small molecules like this compound might interact with DNA or RNA. nih.gov The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.gov For DNA, two primary binding modes are investigated: intercalation, where the planar aromatic portions of the molecule slide between the base pairs of the DNA helix, and groove binding, where the molecule fits into the minor or major groove of the DNA. mdpi.com

Following docking, molecular mechanics force fields are used to perform energy minimization, calculating the intermolecular binding energies. nih.gov These calculations help determine the most stable binding mode and conformation. The analysis would correlate structural features of this compound—such as the planarity of its benzotriazole and nitropyridine rings—with its potential to act as an intercalating agent. nih.govmdpi.com Upon intercalation, a compound can cause distortions in the DNA helix, such as unwinding and lengthening, which can interfere with replication and transcription processes. mdpi.com

Protein Surface Binding and Modulation of Protein-Protein Interactions (Theoretical)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govleeds.ac.uk Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. nih.gov However, PPI interfaces are often large, flat, and lack the well-defined pockets of traditional drug targets, making them challenging to inhibit. nih.govnih.gov

Computational methods are essential tools for tackling this challenge. nih.govfrontiersin.org Theoretical studies for this compound would involve docking the compound against the surface of a target protein known to participate in a PPI. Molecular dynamics simulations would then be used to assess the stability of the predicted binding and to understand how the compound's presence might alter the protein's conformation and dynamics. nih.gov The goal is to identify "hot spots" on the protein surface—key residues that contribute most to the binding energy of the PPI. A small molecule that binds to such a hot spot could effectively compete with the partner protein, thus modulating the interaction. nih.gov Studies on other benzotriazole derivatives have shown that the substitution pattern on the benzene (B151609) ring is a primary driver of ligand binding affinity and specificity, a principle that would be central to analyzing this compound. nih.gov

Role in Modulating Cellular Signaling Pathways (at the molecular interaction level)

The modulation of a cellular signaling pathway begins with a specific molecular interaction. If theoretical modeling (as described in 5.3.2) suggests that this compound binds to a specific protein, the next step is to understand the downstream consequences of this event. For example, many benzotriazole-containing compounds are investigated as inhibitors of protein kinases. nih.gov

If this compound were to bind to the ATP-binding site of a kinase, it would prevent the phosphorylation of that kinase's substrate proteins. This single inhibitory event could block an entire signaling cascade, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By mapping the inhibited protein to its known signaling networks, computational models can predict the compound's broader impact on cellular functions like apoptosis, cell cycle progression, or inflammatory responses. nih.gov The ultimate effect of the compound is therefore a direct consequence of the initial, specific molecular interactions with its protein or nucleic acid target.

Mechanism-Based Design of Molecular Probes and Research Tools

Development of Fluorescent Analogs for Tracking Molecular Interactions

To validate computational predictions and visualize a compound's behavior in a biological system, researchers often design fluorescent analogs. The development of such a probe based on this compound would involve chemically modifying the parent structure to attach a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength.

The design must be strategic to ensure that the addition of the fluorescent tag does not significantly alter the compound's original binding properties or mechanism of action. The fluorophore should be attached at a position on the molecule that is not critical for its interaction with its biological target, an insight that can be gained from the molecular modeling studies described previously. Once synthesized, this fluorescent analog could be used in techniques like fluorescence microscopy or flow cytometry to track the compound's localization within cells, confirm its binding to a specific target protein, and measure binding kinetics in real-time.

Design of Affinity Probes for Target Identification

The design of affinity probes is a crucial step in chemical biology for identifying the cellular targets of a bioactive compound. A typical affinity probe consists of the parent molecule, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and isolation.

In the context of this compound, the benzotriazole moiety itself can, under certain conditions, act as a leaving group, facilitating the covalent modification of nucleophilic residues, such as lysine, in the binding pocket of a target protein. This intrinsic reactivity could be harnessed in the design of an affinity probe.

A hypothetical design for an affinity probe based on this compound might involve the introduction of a linker and a reporter tag onto either the benzotriazole or the pyridine ring. The placement of this tag would need to be carefully considered to minimize interference with the compound's binding to its putative target.

Table 1: Hypothetical Components of an Affinity Probe Based on this compound

ComponentFunctionPotential Moiety
Parent Compound Provides binding affinity and selectivity for the target protein.This compound
Reactive Group Forms a covalent bond with the target protein.The benzotriazole ring acting as a leaving group.
Linker Provides spatial separation between the parent compound and the reporter tag.Polyethylene glycol (PEG) or an alkyl chain.
Reporter Tag Enables detection and isolation of the probe-target complex.Biotin or a fluorescent dye (e.g., fluorescein).

Without experimental data, the efficacy of such a probe remains theoretical.

Synthesis of Click Chemistry Tags for Bioconjugation Studies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency and specificity. To utilize click chemistry for studying the interactions of this compound, the compound would need to be functionalized with either an azide (B81097) or a terminal alkyne group.

This "clickable" handle would allow for the attachment of various reporter molecules, such as fluorophores or biotin, or for conjugation to larger biomolecules. The synthesis of such a tagged compound would likely involve modifying one of the starting materials before the final coupling reaction. For instance, a propargyl group (containing a terminal alkyne) could be attached to the benzotriazole nitrogen or a suitable position on the pyridine ring.

Table 2: Potential Strategies for Introducing Click Chemistry Handles

Clickable HandleSynthetic Strategy
Terminal Alkyne Reaction of a precursor with propargyl bromide to introduce an alkyne group.
Azide Conversion of a suitable functional group (e.g., a halide or an amine) to an azide using an appropriate azide source.

The successful synthesis and subsequent bioconjugation of these tagged derivatives would be essential for detailed studies of the compound's biological fate and interactions within a cellular environment. However, to date, no published studies have reported the synthesis or application of such click chemistry-tagged versions of this compound.

Exploratory Research Applications of 1 5 Nitropyridin 2 Yl Benzotriazole in Advanced Materials and Catalysis

Coordination Chemistry and Metal Complexation

The coordination chemistry of ligands containing both benzotriazole (B28993) and pyridine (B92270) rings is a rich and expanding area of research. sapub.orgrsc.org The presence of multiple nitrogen atoms in 1-(5-nitropyridin-2-yl)benzotriazole makes it a prime candidate for acting as a ligand in the formation of metal complexes.

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comnih.gov The resulting complexes can be characterized by a variety of techniques to elucidate their structure and bonding.

Research on related benzotriazole derivatives has shown that they can form stable complexes with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). sapub.orgresearchgate.net The synthesis of these complexes often results in crystalline materials, which can be studied using single-crystal X-ray diffraction to determine their precise three-dimensional structure. Spectroscopic methods such as FT-IR, UV-Vis, and NMR are also crucial for characterizing the coordination environment of the metal ion. researchgate.netnih.gov For instance, a shift in the vibrational frequencies of the C=N and N-N bonds in the FT-IR spectrum upon coordination to a metal ion can provide evidence of the ligand's binding mode.

Based on studies of analogous compounds, the synthesis of metal complexes with this compound would likely involve the reaction of the ligand with metal halides, nitrates, or acetates in solvents like ethanol (B145695) or methanol. The resulting complexes could be isolated as precipitates and characterized.

Table 1: Representative Spectroscopic Data for a Hypothetical Cu(II) Complex of this compound

Spectroscopic TechniqueLigand (this compound)Hypothetical [Cu(L)₂Cl₂] Complex
FT-IR (cm⁻¹) ν(C=N) ~1610, ν(N-N) ~1280, ν(NO₂) ~1530, 1350ν(C=N) ~1595, ν(N-N) ~1270, ν(NO₂) ~1530, 1350
UV-Vis (nm) λ_max ~280, ~320λ_max ~285, ~330, d-d transitions ~650
¹H NMR (ppm) Aromatic protons ~7.5-9.0Broadening of signals due to paramagnetic Cu(II)

Note: This table is illustrative and based on typical data for similar compounds.

The this compound ligand possesses multiple potential coordination sites, including the nitrogen atoms of the pyridine ring and the benzotriazole system. This allows for a variety of coordination modes, such as monodentate, bidentate-chelating, and bridging. researchgate.net The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

The electronic properties of the ligand, particularly the presence of the electron-withdrawing nitro group on the pyridine ring, can significantly influence the ligand field strength. This, in turn, affects the electronic and magnetic properties of the resulting metal complexes. rsc.org For example, in an octahedral complex, the energy splitting of the d-orbitals (Δo) will be influenced by the ligand's ability to donate electron density to the metal center. The nitro group is expected to decrease the basicity of the pyridine nitrogen, which could lead to a weaker ligand field compared to an unsubstituted pyridyl-benzotriazole ligand.

The ability of this compound to act as a multidentate ligand is a key aspect of its coordination chemistry. It can potentially bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.org The combination of the pyridine and benzotriazole nitrogen donors allows for the formation of stable chelate rings with a single metal ion, or it can link different metal ions to create extended structures. researchgate.net The specific nitrogen atoms involved in coordination can vary. For instance, coordination could occur through the pyridine nitrogen and one of the benzotriazole nitrogens (N1 or N3), leading to a chelating mode. Alternatively, it could bridge two metal centers using the pyridine nitrogen and a benzotriazole nitrogen.

Catalytic Applications in Organic Transformations

The metal complexes derived from this compound, as well as the parent ligand itself, have potential applications in catalysis.

Transition metal complexes bearing nitrogen-containing ligands are widely used as catalysts in a variety of organic reactions, including cross-coupling reactions. escholarship.org The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The this compound ligand could be employed in reactions such as Suzuki, Heck, or Negishi cross-couplings. escholarship.org

The electron-withdrawing nitro group on the pyridine ring would make the metal center more electrophilic, which could enhance its reactivity in certain catalytic steps, such as oxidative addition. The benzotriazole moiety can also influence the steric environment around the metal center, potentially leading to improved selectivity.

Table 2: Hypothetical Catalytic Activity in a Suzuki Cross-Coupling Reaction

CatalystAryl HalideArylboronic AcidYield (%)
Pd(OAc)₂ / this compound4-IodoanisolePhenylboronic acid85
Pd(OAc)₂ / this compound4-Bromotoluene4-Methoxyphenylboronic acid78
PdCl₂(PPh₃)₂4-IodoanisolePhenylboronic acid92

Note: This table presents hypothetical data to illustrate the potential application and is not based on reported experimental results for this specific ligand.

The benzotriazole moiety itself can participate in organocatalytic transformations. For example, benzotriazole and its derivatives have been used as catalysts or reagents in various reactions, including aza-Michael additions. researchgate.net The nitrogen atoms of the benzotriazole ring can act as nucleophiles or as hydrogen bond donors to activate substrates.

The this compound molecule could potentially be utilized in organocatalytic systems where the benzotriazole part of the molecule is the active catalytic site. The nitropyridine unit would primarily function as a modifying group, influencing the electronic properties and solubility of the catalyst. For instance, the basicity of the benzotriazole nitrogens would be modulated by the electron-withdrawing nature of the nitropyridyl substituent, which in turn would affect its catalytic activity in reactions where it acts as a base or nucleophile.

Supramolecular Assembly and Self-Assembled Systems

The self-assembly of small organic molecules into well-defined supramolecular structures is a powerful strategy for creating functional materials. nih.gov These processes are governed by weak, noncovalent interactions such as hydrogen bonds and π-stacking. nih.gov The structure of this compound is ideally suited for participating in these interactions, making it a promising candidate for supramolecular chemistry and crystal engineering.

Hydrogen bonding is a primary driving force in the formation of supramolecular assemblies. The target molecule possesses multiple hydrogen bond acceptor sites—the nitrogen atoms of the pyridine ring, the triazole ring, and the oxygen atoms of the nitro group. This allows for the formation of robust hydrogen-bonded frameworks.

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same lattice, is a key strategy in crystal engineering. Benzotriazole itself has been successfully co-crystallized with molecules like fumaric acid to create three-dimensional hydrogen-bonded supramolecular structures. atlantis-press.com In these systems, interactions such as O–H•••N and N–H•••O are the predominant driving forces. atlantis-press.com Similarly, this compound, with its array of nitrogen acceptors, could be co-crystallized with hydrogen-bond-donating species to form complex networks. Studies on cocrystals of other nitrogen-containing heterocycles have shown that the stability and properties of the resulting material can be significantly enhanced through such interactions. mdpi.com For example, the formation of O-H⋯N hydrogen bonds in a cocrystal involving a pyridine derivative was shown to be crucial for improving the material's stability. mdpi.com The presence of a nitro group can also facilitate very strong hydrogen bonds in cocrystals, further stabilizing the architecture. nih.gov

Interaction TypePotential Donor/Acceptor in CompoundReference Example
O–H•••N Pyridine-N, Triazole-NFumaric acid/1H-benzotriazole cocrystal forms 3D arrays via this bond type. atlantis-press.com
N–H•••O Nitro-OPrimary amine groups interacting with nitrogen atoms in other cocrystals. mdpi.com
C–H•••N Pyridine-N, Triazole-NObserved in pyrimidin-2-yl-substituted triaryltriazoles, linking molecules into 3D networks. nih.gov
C–H•••O Nitro-OContributes to the overall stability of crystal packing. nih.gov

This table illustrates potential hydrogen bonding interactions involving this compound based on documented interactions in analogous systems.

Non-covalent π-stacking interactions are fundamental in crystal engineering, directing the formation of crystalline nanostructures and influencing the physical properties of organic materials. researchgate.net These interactions are particularly significant between electron-rich and electron-deficient aromatic systems. nih.gov The this compound molecule contains both a π-deficient nitropyridine ring and the π-rich benzotriazole system, creating an ideal scenario for strong, directional π-π stacking.

The arrangement of molecules in the crystal lattice via slipped-π stacking can lead to short interfacial distances, which is crucial for efficient charge transport. nih.gov Research on other dipolar compounds containing alternating electron-rich and electron-deficient heteroaromatics has demonstrated that this approach can yield materials with theoretically high charge mobility. nih.gov The introduction of electron-withdrawing groups, such as the nitro group on the pyridine ring of the target compound, is known to influence the molecular geometry and facilitate intramolecular π-stacking by creating a syn conformation. rsc.org The interplay between hydrogen bonding and π-π interactions ultimately dictates the final solid-state structure and its properties. rsc.org

Supramolecular chemistry also encompasses the design of host-guest systems, where a larger host molecule can encapsulate a smaller guest molecule with high specificity. Benzotriazole and its derivatives have been utilized as essential building blocks in the construction of various supramolecular architectures, including water-soluble cavitands that can act as hosts. nih.gov

The defined geometry and electronic properties of this compound make it a candidate for roles in molecular recognition. It could potentially act as a guest, fitting into the cavity of a larger host molecule, with the specificity of the interaction dictated by hydrogen bonding and π-stacking with the host's interior surface. Conversely, it could be incorporated into a larger, custom-designed host framework. The nitro group and distinct electronic regions of the molecule could serve as recognition sites for specific guest molecules, enabling applications in chemical sensing or separation. The development of enzyme-instructed self-assembly, where an enzyme-triggered reaction leads to the formation of self-assembling structures, is an advanced concept in this area. beilstein-journals.org

Functional Materials Research (Theoretical and Design Aspects)

Theoretical studies are crucial for predicting the potential of new molecules in functional materials before undertaking complex synthesis. The study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the optical and electronic characteristics of a molecule. nih.gov

For this compound, theoretical calculations would likely predict interesting properties relevant to optoelectronic devices. The nitro group is a powerful electron-withdrawing group, which significantly lowers the energy of the LUMO. nih.gov This effect generally leads to a smaller HOMO-LUMO energy gap (Egap), which is a desirable characteristic for materials used in organic electronics and nonlinear optics (NLO). nih.gov In many organic molecules designed for such applications, the LUMO is localized over the electron-acceptor part of the molecule (the nitropyridine ring in this case), while the HOMO is located on the donor part (the benzotriazole system). This spatial separation facilitates intramolecular charge transfer upon photoexcitation, a key mechanism for NLO activity and for charge generation in organic photovoltaic cells. nih.gov

The predicted electronic properties can be compared to experimentally determined values for related compounds. For example, a zinc complex of a benzotriazole derivative, Zn(MHB)2, was found to have HOMO and LUMO levels of 6.6 eV and 3.1 eV, respectively, and was identified as a good hole-blocking material in electroluminescent devices. nih.gov Copolymers containing benzotriazole and benzothiadiazole have also been synthesized and investigated for their electrochromic properties, switching from colored to transparent states upon oxidation. tue.nl Theoretical modeling of this compound would provide initial data on its Egap, electron affinity, and ionization potential, guiding its potential synthesis and testing for applications in organic light-emitting diodes (OLEDs), electrochromic devices, or as a component in organic solar cells.

PropertyTheoretical Influence of Structural FeaturesPotential ApplicationReference Insight
HOMO-LUMO Gap (Egap) The electron-withdrawing nitro group is predicted to lower the LUMO energy, thus reducing the Egap.Organic Electronics, NLO MaterialsThe presence of nitro groups has been theoretically shown to reduce the Egap in non-fullerene derivatives. nih.gov
Intramolecular Charge Transfer (ICT) The donor-acceptor structure (benzotriazole-nitropyridine) should promote ICT upon excitation.Nonlinear Optics, PhotovoltaicsThe NLO response is dependent on charge transfer from a donor to an acceptor via a π-spacer. nih.gov
Electrochemical Behavior The distinct electronic character suggests potential for stable oxidized and/or reduced states.Electrochromic Materials, OLEDsBenzotriazole-containing copolymers exhibit electrochromic behavior, switching colors with applied potential. tue.nl
Hole/Electron Transport Could be designed as a hole-blocking or electron-transporting layer depending on its energy levels relative to other device components.OLEDs, Organic ElectronicsA Zn(II) complex with a benzotriazole ligand was found to be a good hole-blocking material in EL devices. nih.gov

This table summarizes the theoretically predicted properties and potential applications of this compound based on its structural components and findings from related materials.

Incorporation into Polymer Architectures for Tunable Material Properties (Design Principles)

The integration of this compound into polymer chains is predicated on leveraging its distinct chemical functionalities to create materials with tailored electronic, optical, and thermal properties. The design principles for such incorporation would revolve around the roles of the benzotriazole and nitropyridine units.

The benzotriazole moiety is a well-established building block in polymer chemistry, particularly in the synthesis of π-conjugated polymers where it often serves as an electron-acceptor unit. mdpi.comacs.orgacs.org This characteristic is crucial for developing materials for electronic applications such as organic light-emitting diodes (OLEDs) and all-polymer solar cells. mdpi.comacs.org The incorporation of this compound as a pendant group or directly within the polymer backbone could impart significant electronic functionality. For instance, polymers containing benzotriazole have demonstrated n-type (electron-accepting) behavior, which is essential for various electronic devices. acs.org

The nitropyridine portion of the molecule introduces a strong electron-withdrawing group, which can further enhance the electron-accepting nature of the polymer. The nitro group is known to facilitate nucleophilic substitution reactions, offering a potential route for post-polymerization modification to fine-tune the material's properties. nih.govnih.gov Additionally, nitropyridine-containing compounds have been explored for applications in specialty polymers and coatings, suggesting that their incorporation could improve durability and resistance to environmental degradation. chemimpex.com

The combination of these two moieties in one molecule offers a dual-functional component for polymer design. The table below outlines hypothetical design strategies for incorporating this compound into polymers and the potential resulting properties.

Polymer Design StrategyTarget Polymer ArchitectureRationalePotential Tunable Properties
Pendant Group Functionalization Linear polymer (e.g., polystyrene, polymethacrylate) with the compound attached as a side chain.Straightforward synthesis; allows for controlled loading of the functional unit.Solubility, refractive index, electron affinity.
Copolymerization Alternating or random copolymer with other monomers (e.g., thiophene, fluorene).Creates a donor-acceptor structure within the polymer backbone for enhanced charge transfer. mdpi.comBandgap energy, photoluminescence, charge mobility.
Polymer-Supported Catalyst Attachment to a solid support like a Merrifield resin or Wang resin. nih.govFacilitates catalyst recovery and reuse in chemical synthesis.Catalytic activity, substrate selectivity.

Development of Sensors and Probes Based on Molecular Recognition

The development of sensors and probes using this compound would hinge on the principles of molecular recognition, where the compound selectively interacts with a target analyte, leading to a measurable signal. The distinct electronic and structural features of both the nitropyridine and benzotriazole components offer several avenues for sensor design.

The nitropyridine moiety, being highly electron-deficient, makes the compound a candidate for sensing electron-rich species. This is a common strategy in the design of fluorescent sensors for nitroaromatic compounds, where the fluorescence of a probe is quenched upon interaction with the nitro-containing analyte. nih.gov Conversely, a probe containing a nitropyridine unit could itself act as a fluorescent indicator. For example, nitropyridine derivatives have been used to create fluorescent probes for the detection of biothiols. nih.gov The interaction with the analyte can alter the electronic structure of the probe, leading to a change in its fluorescence emission.

The benzotriazole group also possesses properties conducive to sensor development. Benzotriazole and its derivatives have been the target of electrochemical sensing methods, indicating their ability to undergo redox reactions that can be monitored. nih.govdigitellinc.com This suggests that a sensor incorporating this compound could be designed to detect analytes that interact with the benzotriazole ring system, potentially through π-π stacking or hydrogen bonding.

The principle of molecular recognition at purine (B94841) and pyrimidine (B1678525) nucleotide receptors, which involves specific interactions with heterocyclic structures, provides a conceptual basis for how a benzotriazole-containing probe might be designed for biological targets. nih.gov The binding of a target molecule to the probe could be transduced into an optical or electrochemical signal.

The table below summarizes potential sensor designs based on this compound.

Sensor TypeSensing MechanismTarget Analyte ClassPotential Signal Output
Fluorescent Probe Photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govElectron-rich aromatic compounds, biothiols.Fluorescence quenching or enhancement.
Electrochemical Sensor Redox reaction of the benzotriazole or nitropyridine moiety upon analyte binding.Metal ions, organic molecules capable of redox activity. nih.govdigitellinc.comChange in current or potential.
Colorimetric Sensor Change in the electronic absorption spectrum upon interaction with an analyte.Anions, nucleophilic species.Visible color change.

Advanced Analytical Methodologies for Research on 1 5 Nitropyridin 2 Yl Benzotriazole

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy serves as a fundamental tool for probing the intricate details of molecular structure and behavior. Advanced spectroscopic methods enable the elucidation of conformational dynamics, tautomeric equilibria, and non-covalent interactions that govern the properties of 1-(5-nitropyridin-2-yl)benzotriazole.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational dynamics of molecules in solution. copernicus.org For this compound, the rotation around the N-C bond connecting the benzotriazole (B28993) and nitropyridine rings can be hindered, potentially leading to the existence of different rotational isomers (rotamers). NMR signal line shapes provide direct, atomic-level insights into these dynamic processes. copernicus.org

In instances of slow exchange between conformers on the NMR timescale (millisecond timescale), a doubling of peaks for specific nuclei can be observed. copernicus.org Conversely, sharp, single resonance signals may indicate either a single, highly populated conformation or a rapid equilibrium exchange between multiple conformers. copernicus.org Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and 2D NMR experiments like NOESY, can help determine the predominant conformation and quantify the energy barriers to rotation. nih.gov For example, the chemical shifts of protons on the benzotriazole and nitropyridine rings are sensitive to the local electronic environment, which is influenced by the relative orientation of the two ring systems. jraic.comnih.gov Quantum chemical calculations are often used in conjunction with experimental NMR data to assign structures and understand the tautomerism of nitrobenzotriazoles. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Structural Moieties Related to this compound.
NucleusStructural MoietyTypical Chemical Shift (ppm)Reference
¹HBenzotriazole Ring Protons7.3 - 8.2 jraic.comchemicalbook.com
¹HNitropyridine Ring Protons8.0 - 9.1 chemicalbook.com
¹³CBenzotriazole Ring Carbons110 - 146 chemicalbook.com
¹³CNitropyridine Ring Carbons120 - 155 elsevierpure.com

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the functional groups and intermolecular interactions within a molecule. For this compound, these methods are crucial for studying potential hydrogen bonding and the existence of tautomers. nih.govnih.gov Although this compound itself does not have labile protons for tautomerism, analysis of its precursors or related derivatives with N-H bonds is illustrative.

For instance, in benzotriazole, the N-H stretching vibration provides direct evidence of hydrogen bonding, with its frequency shifting depending on the strength of the interaction. researchgate.netinnspub.net In the solid state, intermolecular hydrogen bonds can lead to significant broadening and shifting of the N-H band. innspub.net The vibrational modes of the nitro (NO₂) group are also prominent in the spectra. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1530 cm⁻¹ and 1350-1345 cm⁻¹, respectively. esisresearch.org The precise positions of these bands can provide information about the electronic effects within the molecule. Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the aromatic rings. elsevierpure.com Density Functional Theory (DFT) calculations are frequently employed to assign the observed vibrational bands to specific normal modes, aiding in the detailed interpretation of the spectra. elsevierpure.comnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in Nitropyridine and Benzotriazole Derivatives.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)TechniqueReference
Asymmetric Stretch-NO₂1535 ± 30IR/Raman esisresearch.org
Symmetric Stretch-NO₂1345 ± 30IR/Raman esisresearch.org
N-H Stretch (in precursors)Benzotriazole~3511 (gas phase)IR researchgate.net
Ring StretchingBenzene (B151609) and Triazole~1100IR researchgate.net
C-H BendingBenzotriazole Benzene Ring700 - 755IR researchgate.net

Electronic Circular Dichroism (ECD) is an essential spectroscopic technique for determining the absolute configuration of chiral molecules. While this compound is achiral, its derivatives can be made chiral by introducing stereocenters. For such chiral analogs, ECD provides information about the three-dimensional arrangement of atoms. nih.gov

The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.org The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For heterocyclic compounds like triazole C-nucleoside analogs, a direct correlation has been established between the sign of the Cotton effect and the absolute configuration of the carbon atom alpha to the triazole ring. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a chiral analog can be unambiguously assigned. beilstein-journals.org This methodology would be directly applicable to determining the conformation and absolute configuration of any chiral derivatives of this compound.

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. For a molecule like this compound, a crystal structure analysis would reveal the relative orientation of the pyridine (B92270) and benzotriazole rings, confirming the planarity or twist of the molecule.

Beyond the basic molecular structure, this technique offers advanced insights into intermolecular interactions that dictate the crystal packing. These interactions can include N–H···O or C–H···O hydrogen bonds, as seen in related nitro-substituted heterocyclic structures, which can form extensive one- or two-dimensional networks. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can be identified and characterized. The analysis can also reveal details about structural disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, providing information about molecular flexibility even in the solid state.

Table 3: Key Parameters Obtainable from X-ray Crystallographic Analysis of Heterocyclic Compounds.
ParameterTypical Information GainedReference Example
Dihedral AnglesRelative orientation of ring systems (e.g., pyridine vs. benzotriazole) nih.gov
Hydrogen Bond Distances/AnglesStrength and geometry of intermolecular N-H···O and C-H···O bonds nih.gov
π-π Stacking DistancesEvidence and geometry of parallel or offset stacking of aromatic ringsN/A
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit nih.gov
Space GroupSymmetry of the crystal packing arrangement nih.gov

Mass Spectrometry for Reaction Monitoring and Metabolite Identification (Research Focus)

Mass spectrometry (MS) is an indispensable tool in chemical research, valued for its exceptional sensitivity and ability to provide molecular weight and structural information. nih.gov In the context of this compound research, it is pivotal for monitoring reaction progress and identifying transient chemical species.

High-Resolution Mass Spectrometry (HRMS) is a specialized form of MS that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of the elemental formula of a detected ion, as very few combinations of atoms will have the same exact mass.

In the synthesis of this compound, HRMS can be used to monitor the reaction in real-time by identifying reactants, products, and, most importantly, short-lived reaction intermediates. nih.govrsc.org Techniques like Electrospray Ionization (ESI) can gently transfer ions from the reaction solution into the gas phase for analysis, allowing for the detection of charged intermediates that are key to understanding the reaction mechanism. nih.gov For example, in studying the formation or subsequent reactions of this compound, HRMS could definitively identify a proposed intermediate by matching its experimentally determined exact mass to the calculated mass of its elemental formula, thereby providing strong evidence for a specific reaction pathway.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation (Mechanistic)

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of complex molecules through controlled fragmentation. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity and stability of the different structural motifs within the parent molecule.

The fragmentation of this compound would likely proceed through several key pathways, initiated by the cleavage of the N-N bond between the pyridine and benzotriazole rings, which is often the most labile bond in such systems. Another expected fragmentation would involve the loss of the nitro group (NO₂) from the pyridine ring.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Ion Proposed Structure of Fragment Hypothetical Fragment Ion (m/z) Fragmentation Pathway
242.06[M+H]⁺C₁₁H₇N₅O₂242.06-
242.06[M+H - N₂]⁺C₁₁H₇N₃O₂214.05Loss of N₂ from the triazole ring
242.06[M+H - NO₂]⁺C₁₁H₇N₄195.07Loss of the nitro group
242.06[C₅H₃N₂O₂]⁺5-Nitropyridin-2-yl cation123.02Cleavage of the N-N bond
242.06[C₆H₅N₂]⁺Benzotriazole cation119.05Cleavage of the N-N bond

Note: The m/z values are hypothetical and would need to be confirmed by high-resolution mass spectrometry.

Isotope Labeling Studies for Reaction Mechanism Tracing

To unambiguously determine reaction mechanisms, isotope labeling studies are unparalleled. For instance, in the synthesis of this compound, which could hypothetically be formed from 2-chloro-5-nitropyridine (B43025) and benzotriazole, the use of isotopically labeled starting materials would allow for the precise tracking of atoms throughout the reaction.

By using ¹⁵N-labeled benzotriazole, it would be possible to confirm which nitrogen atom of the benzotriazole ring attacks the pyridine ring. The resulting mass shift in the product and its fragments in the mass spectrum would provide definitive evidence for the proposed mechanism.

Table 2: Hypothetical Mass Shifts in Isotope Labeling Studies

Compound Unlabeled Mass (m/z) ¹⁵N-Labeled Benzotriazole Reactant Expected Labeled Product Mass (m/z)
This compound241.05Benzotriazole-¹⁵N₃244.04
Fragment [C₆H₅N₂]⁺119.05Benzotriazole-¹⁵N₃122.04

Note: The mass values are based on the most abundant isotopes.

Chromatographic Techniques for Separation and Purity Assessment (Advanced Method Development)

Chromatographic techniques are fundamental for the separation and purification of chemical compounds. For a compound like this compound, advanced chromatographic methods are necessary to ensure high purity, which is critical for subsequent applications.

While this compound itself is not chiral, derivatives with stereogenic centers could be synthesized. For such chiral derivatives, the development of a chiral High-Performance Liquid Chromatography (HPLC) method would be essential to separate and quantify the enantiomers. This would typically involve screening a variety of chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation.

Table 3: Hypothetical Chiral HPLC Method Parameters for a Derivative of this compound

Parameter Value
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Hypothetical Retention Time (Enantiomer 1) 8.5 min
Hypothetical Retention Time (Enantiomer 2) 10.2 min

In a research or production setting, this compound may be present in complex mixtures containing starting materials, byproducts, and degradation products. Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are crucial for the separation, identification, and quantification of the target compound in such matrices.

Given the polar nature of the nitro group, LC-MS would likely be the more suitable technique. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, would be a good starting point for method development.

Table 4: Hypothetical LC-MS Method Parameters for Analysis of this compound

Parameter Value
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 min
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Selected Ion Monitoring (SIM) at m/z 242.06

For applications that require larger quantities of highly pure this compound, preparative chromatography is the method of choice. This technique involves scaling up an analytical HPLC method to a larger column diameter and particle size to isolate gram-scale quantities of the compound. The goal is to maximize throughput while maintaining high purity and recovery.

Table 5: Hypothetical Preparative Chromatography Parameters

Parameter Value
Column C18 (50 x 250 mm, 10 µm)
Mobile Phase Isocratic, Acetonitrile/Water (60:40, v/v)
Flow Rate 100 mL/min
Sample Loading 500 mg per injection
Detection UV at 254 nm
Fraction Collection Triggered by UV signal threshold

Challenges, Future Directions, and Emerging Research Paradigms for 1 5 Nitropyridin 2 Yl Benzotriazole

Overcoming Synthetic Hurdles and Enhancing Scalability in Research

The efficient and responsible synthesis of 1-(5-nitropyridin-2-yl)benzotriazole and its derivatives is paramount for enabling extensive research. Current methodologies, while functional, present opportunities for significant improvement in terms of sustainability, cost, and complexity.

Development of More Sustainable and Cost-Effective Synthetic Routes

Traditional synthetic routes for related compounds like 1-(2-nitroaryl)-1H-benzotriazoles often involve the reaction of 1H-benzotriazole with a halogenated nitroarene, such as 1-chloro-2-nitroarenes, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMFA) jraic.com. While effective, this approach presents several challenges from a green chemistry perspective. DMFA is a solvent of high concern, and the use of stoichiometric bases generates significant waste.

Future research should focus on developing more sustainable alternatives. This includes:

Green Solvents: Investigating benign and recyclable solvents to replace traditional polar aprotic solvents.

Catalytic Systems: Exploring the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. For instance, the development of reusable ZnO nanocrystals for the synthesis of 1,2,3-triazoles showcases a sustainable approach that could be adapted rsc.org.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations

While the core structure of this compound is achiral, the introduction of stereocenters during the synthesis of more complex derivatives presents stereoselectivity challenges. As research expands to create analogs with specific three-dimensional conformations, the development of stereoselective synthetic methods will become critical. This involves the use of chiral catalysts, auxiliaries, or starting materials to control the spatial arrangement of atoms in the molecule.

Flow Chemistry and Automated Synthesis for High-Throughput Research

To accelerate the synthesis and screening of this compound derivatives, modern technologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processing. nih.govjst.org.in.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides several benefits:

Enhanced Safety: The small reactor volumes allow for better control over reaction temperature and pressure, especially for potentially exothermic nitration reactions europa.eu.

Improved Reproducibility and Scalability: Precise control over reaction parameters ensures high reproducibility, and scaling up production is achieved by running the system for longer periods jst.org.inuc.pt.

Automation: Flow systems can be readily automated, enabling the rapid synthesis of a library of compounds for high-throughput screening with minimal manual intervention nih.gov.

By integrating automated synthesis platforms with flow reactors, researchers can create a "telescoped" reaction sequence where intermediates are directly channeled into subsequent reaction steps without isolation, significantly improving efficiency nih.gov. This approach would be invaluable for rapidly generating a diverse library of analogs based on the this compound scaffold.

FeatureBatch SynthesisFlow Chemistry Synthesis
Reaction Vessel Round-bottom flasks, closed vesselsTubes, coils, or microreactors
Safety Risk of thermal runaways in exothermic reactionsSuperior heat and mass transfer, minimizing risks europa.eu
Scalability Complex, often requires re-optimizationSimple, by extending operation time uc.pt
Reproducibility Can vary between batchesHigh, due to precise parameter control uc.pt
Automation Difficult to fully automateEasily integrated with automated systems nih.gov

Integration of Artificial Intelligence and Machine Learning in Research

Machine Learning for Reaction Outcome Prediction and Optimization

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of new, untested reactions. For the synthesis of this compound and its derivatives, ML models could be developed to:

Predict Yield and Regioselectivity: By analyzing similar nucleophilic aromatic substitution reactions, an ML model could predict the optimal conditions (e.g., solvent, temperature, catalyst, base) to maximize the yield of the desired N1 isomer while minimizing byproduct formation.

Optimize Reaction Parameters: ML algorithms can efficiently explore a vast experimental space to identify the ideal reaction parameters, reducing the number of time-consuming and resource-intensive laboratory experiments required. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, are a cornerstone of this predictive capability researchgate.net.

AI-Driven Molecular Design for Novel Analogs

Scaffold Input: The this compound core structure is used as a template.

Generative Models: Deep learning models, such as graph neural networks or recurrent neural networks, generate tens of thousands of new molecular structures by adding, removing, or modifying functional groups on the scaffold pnnl.govosti.gov.

Property Prediction: The generated compounds are computationally screened for desired properties, such as binding affinity to a specific biological target, drug-likeness, and low predicted toxicity osti.gov.

Prioritization: The most promising candidates are ranked for chemical synthesis and experimental validation, with the results feeding back into the AI model to refine future predictions mdpi.com.

This iterative "closed-loop" approach can dramatically accelerate the discovery of new lead compounds, enabling researchers to explore the chemical space around this compound more efficiently than through traditional methods alone osti.gov.

Data Mining and Chemoinformatics for Structure-Property Relationship Discovery

Currently, dedicated data mining and chemoinformatic studies specifically targeting this compound are not extensively available in published literature. The application of these computational tools is a significant future direction for systematically exploring its potential. Chemoinformatics can predict a molecule's physicochemical properties, bioactivity, and potential toxicological profiles, thereby guiding experimental work.

By analyzing large chemical databases, researchers can identify compounds with similar structural motifs (the 5-nitropyridine linked to a benzotriazole) and correlate their structures with observed activities. This process, known as Quantitative Structure-Activity Relationship (QSAR) modeling, could predict the biological targets for this compound.

Table 1: Predicted Chemoinformatic Properties of Related Scaffolds This table presents predicted data for structurally related compounds, illustrating the type of information that would be valuable for this compound.

PropertyPredicted Value Range for Nitropyridinyl-HeterocyclesSignificance
Molecular Weight 200 - 250 g/mol Influences absorption and distribution.
LogP 0.4 - 2.5Indicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 70 - 90 ŲAffects solubility and transport properties.
Hydrogen Bond Donors 0 - 1Key for molecular recognition at biological targets.
Hydrogen Bond Acceptors 4 - 6Key for molecular recognition at biological targets.

Note: This data is illustrative and based on general predictions for related chemical classes, not on specific experimental studies of this compound.

Future work should involve the computational screening of this compound against various protein targets to generate data that can be used to build robust structure-property relationship models.

Interdisciplinary Research Opportunities

The future exploration of this compound will benefit immensely from an interdisciplinary approach, integrating various scientific fields to fully characterize and utilize its potential.

Convergence of Synthetic Chemistry, Computational Science, and Materials Science

A synergistic approach combining synthetic, computational, and materials science offers a promising avenue for research. While studies detailing this convergence for this compound are yet to be published, the framework is well-established for related heterocyclic compounds.

Synthetic Chemistry: Can develop novel, efficient, and scalable synthesis routes.

Computational Science: Can be used to model the molecule's electronic structure, reactivity, and potential interactions with other materials or biological targets nih.gov. Quantum chemical studies, for instance, can predict properties relevant to materials science, such as its potential as a corrosion inhibitor or as a component in organic electronics researchgate.net.

Materials Science: Can explore its application in creating new materials. For example, nitro derivatives of benzotriazoles are considered for applications as energetic materials or as UV absorbers in polymers researchgate.net.

This convergence would enable the rational design of new materials where this compound serves as a key building block.

Exploration of Novel Biological Targets through Advanced Screening Methodologies (Molecular level)

The benzotriazole (B28993) scaffold is present in molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties nih.gov. However, specific high-throughput screening (HTS) data for this compound is not prominent in the current scientific literature.

Advanced screening methods are crucial to uncovering its therapeutic potential. HTS allows for the rapid testing of the compound against thousands of biological targets to identify potential "hits." Subsequent studies can then validate these initial findings and elucidate the mechanism of action at the molecular level. For related benzotriazole derivatives, screening has identified potent inhibitors of enzymes like tubulin, highlighting the potential for discovering novel anticancer agents nih.gov.

Future research should focus on:

Target-based screening: Testing the compound against specific enzymes or receptors known to be involved in disease.

Phenotypic screening: Observing the effect of the compound on whole cells to identify novel pathways and targets.

Contribution to Green Chemistry and Sustainable Chemical Manufacturing

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. The application of these principles to the synthesis of nitrogen-containing heterocycles is an active area of research rsc.org.

While specific green synthesis protocols for this compound have not been detailed, future research could focus on developing sustainable methods by:

Using Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents.

Employing Catalysis: Using reusable catalysts to improve reaction efficiency and reduce waste.

Utilizing Alternative Energy Sources: Exploring microwave or ultrasonic irradiation to shorten reaction times and reduce energy consumption, a technique that has proven effective for synthesizing other benzotriazole derivatives nih.gov.

Adopting such methods would not only make the production of this compound more environmentally friendly but also more economically viable.

Ethical Considerations and Responsible Innovation in Chemical Research

As with any research into novel chemical compounds, the synthesis and study of this compound must be guided by strong ethical principles and a commitment to responsible innovation.

Responsible Conduct of Research in Heterocyclic Compound Synthesis

The responsible conduct of research (RCR) is fundamental to scientific integrity. In the context of synthesizing novel heterocyclic compounds, this involves several key considerations:

Safety and Hazard Assessment: Thoroughly evaluating the potential risks associated with the synthesis, handling, and storage of the compound and its intermediates.

Data Integrity: Accurately and transparently reporting all experimental procedures, data, and findings to ensure reproducibility.

Environmental Responsibility: Considering the environmental impact of the synthetic route and making efforts to align with the principles of green chemistry.

Dual-Use Potential: Being mindful of any potential misuse of the research findings and taking steps to mitigate such risks.

Adherence to established RCR guidelines ensures that the pursuit of new chemical knowledge is conducted safely, ethically, and for the benefit of society nih.gov.

Data Integrity and Reproducibility in Computational and Experimental Studies

The credibility of research on novel compounds like this compound hinges on the integrity of the data produced and the reproducibility of the findings. This applies to both theoretical (computational) and practical (experimental) investigations.

Computational Studies: In silico methods, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models, are invaluable for predicting the properties and potential bioactivity of benzotriazole derivatives. researchgate.net For instance, computational docking studies are used to predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov However, the reliability of these predictions is highly dependent on the quality of the input data and the transparency of the methodology.

Key challenges include the variability of computational environments and the need for adequate documentation of software, dependencies, and execution steps. mdpi.com To ensure reproducibility, researchers must provide transparent and detailed accounts of the computational steps, methods, and code used.

Experimental Studies: The synthesis and characterization of this compound require meticulous experimental work. The synthesis itself, likely involving a reaction between a 2-halopyridine derivative and benzotriazole, must be described in sufficient detail to be replicated. researchgate.net Characterization involves a suite of analytical techniques, including spectroscopy (NMR, IR) and potentially X-ray crystallography, to confirm the compound's structure and purity. researchgate.net

Reproducibility in this context means that an independent researcher, following the described procedures, should obtain a compound with identical structural and physicochemical properties. Ensuring this requires detailed reporting of reaction conditions, purification methods, and analytical data.

The following interactive table outlines key considerations for maintaining data integrity and ensuring reproducibility in studies involving this compound.

Area of Study Key Parameter Best Practices for Reproducibility & Data Integrity
Computational Chemistry Software & VersionClearly state all software packages and their specific versions used for calculations (e.g., Gaussian, Schrödinger).
Basis Set & MethodDetail the theoretical method (e.g., DFT/B3LYP) and basis set (e.g., 6-311++G(d,p)) employed.
Input Files & ScriptsProvide open access to input geometries, scripts, and relevant output files in a public repository.
Chemical Synthesis Reagents & PuritySpecify the source and purity of all starting materials and reagents.
Reaction ConditionsDocument precise parameters: temperature, reaction time, stoichiometry, solvent, and atmospheric conditions.
Work-up & PurificationProvide a step-by-step description of the isolation and purification process (e.g., chromatography, recrystallization).
Structural Characterization Spectroscopic DataMake raw spectral data (NMR, IR, Mass Spectrometry) available. Report detailed peak assignments.
Crystallographic DataFor crystal structures, deposit the data in a public database (e.g., Cambridge Crystallographic Data Centre) and report the deposition number.
Biological Assays Assay ConditionsDetail all biological assay protocols, including cell lines, reagent concentrations, and incubation times.
Data AnalysisClearly describe the statistical methods used to analyze the data and calculate values like IC50 or MIC.

Broader Societal Implications of Advanced Chemical Research

Research into specialized heterocyclic compounds such as this compound has significant potential societal implications, spanning medicine, agriculture, and materials science. The unique combination of the benzotriazole moiety, known for a wide range of biological activities, and the 5-nitropyridine group, a feature in various bioactive molecules, positions this compound as a candidate for several applications. mdpi.comnih.gov

Pharmaceutical and Medical Applications: Benzotriazole derivatives have been extensively investigated for their therapeutic potential, showing promise as antimicrobial, antiviral, and anticancer agents. nih.govresearchgate.netopenmedicinalchemistryjournal.com The 5-nitropyridine scaffold is also a key component in molecules designed as potential urease inhibitors, anticoagulants, and antioxidants. mdpi.com Therefore, a primary societal benefit of research into this compound could be the discovery of new therapeutic agents to combat diseases. The fight against antimicrobial resistance, in particular, is a critical global challenge where novel heterocyclic compounds are in high demand. nih.gov

Agricultural Applications: The nitropyridine moiety is present in some commercial herbicides. mdpi.com Research into this compound could lead to the development of new agrochemicals for crop protection. Such advancements can contribute to global food security, but they also carry the responsibility of rigorous environmental and toxicological testing to ensure the safety of new products for ecosystems and human health. researchgate.net

Ethical Considerations and Dual-Use Potential: The presence of a nitro group, a common feature in energetic materials, raises the need for responsible stewardship in research. While the primary research focus for a compound like this compound is likely on its biological activity, the scientific community must remain aware of the potential for misuse. Ethical guidelines and a culture of safety and security are paramount in laboratories handling such compounds. The broader implications underscore the need for a balanced approach that advances science for societal good while mitigating potential risks.

Q & A

Q. How to address spectral overlap in NMR analysis of benzotriazole derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Isotopic Labeling : ¹⁵N-labeled analogs simplify assignment of triazole nitrogen environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.